molecular formula C16H20N2O7 B4077901 N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4077901
M. Wt: 352.34 g/mol
InChI Key: VNWAFKGXAXXAAD-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that combines the properties of an amine, an ether, and a nitro group

Properties

IUPAC Name

N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.C2H2O4/c1-3-9-15(10-4-2)11-12-19-14-7-5-13(6-8-14)16(17)18;3-1(4)2(5)6/h3-8H,1-2,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWAFKGXAXXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=C(C=C1)[N+](=O)[O-])CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves a multi-step process. One common method starts with the reaction of 4-nitrophenol with 2-chloroethylamine to form 2-(4-nitrophenoxy)ethylamine. This intermediate is then reacted with propargyl bromide under basic conditions to yield N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylamine. Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

    Addition: The alkyne group can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases.

    Addition: Bromine or hydrogen gas in the presence of a catalyst.

Major Products

    Reduction: 2-(4-aminophenoxy)ethylamine

    Substitution: Various substituted ethers depending on the nucleophile used.

    Addition: Dibromo or dihydro derivatives of the original compound.

Scientific Research Applications

N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine and ether groups can form hydrogen bonds and other interactions with biological molecules. The alkyne group can undergo addition reactions, potentially modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methyl-2-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
  • 2-(4-nitrophenoxy)ethylamine
  • N-allyl-N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine

Uniqueness

N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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